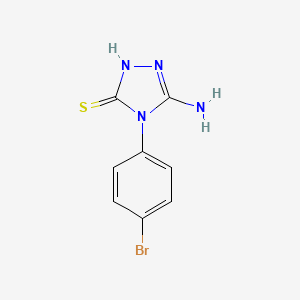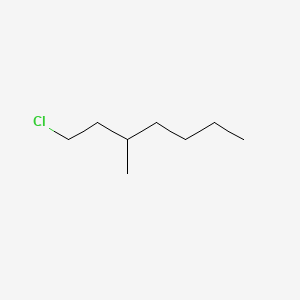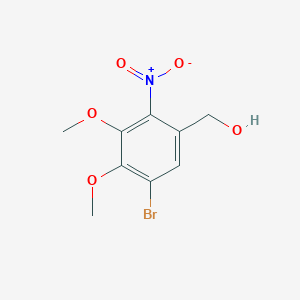![molecular formula C9H10N2 B14744645 Bicyclo[2.2.1]heptane-2,3-dicarbonitrile CAS No. 6295-85-8](/img/structure/B14744645.png)
Bicyclo[2.2.1]heptane-2,3-dicarbonitrile
Overview
Description
Bicyclo[221]heptane-2,3-dicarbonitrile is an organic compound with the molecular formula C9H10N2 It is a bicyclic compound, meaning it contains two fused rings, specifically a heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2,3-dicarbonitrile can be synthesized through several methods. One common approach involves the catalytic hydrogenation of bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium. This reaction uses a catalyst such as aluminum-nickel alloy and is conducted at a temperature range of 15-40°C under atmospheric pressure . Another method involves an intermolecular Diels-Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and efficiency, often achieving yields greater than 98% .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions include dicarboxylic acids, amines, and various substituted derivatives of the bicyclic structure .
Scientific Research Applications
Bicyclo[2.2.1]heptane-2,3-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2,3-dicarbonitrile involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in Diels-Alder reactions, it acts as a diene or dienophile, forming complex bicyclic structures through cycloaddition . In reduction reactions, the nitrile groups are converted to amines, which can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-: This compound has a similar bicyclic structure but with different substituents.
Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-: Another similar compound with different functional groups.
2,3-Dimethylene-bicyclo[2.2.1]heptane: This compound has a similar core structure but with methylene groups at different positions.
Uniqueness
Bicyclo[2.2.1]heptane-2,3-dicarbonitrile is unique due to its dicarbonitrile functional groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-2,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h6-9H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUINRQJOVCWKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287177 | |
| Record name | bicyclo[2.2.1]heptane-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6295-85-8 | |
| Record name | NSC49535 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bicyclo[2.2.1]heptane-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


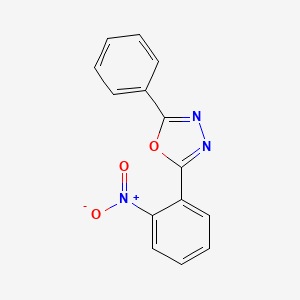
![3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14744579.png)


![Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)
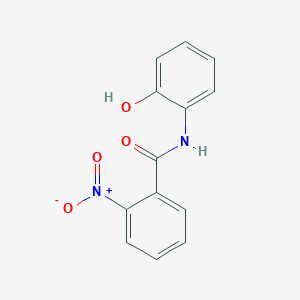
![sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate](/img/structure/B14744597.png)
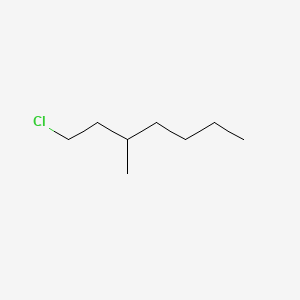
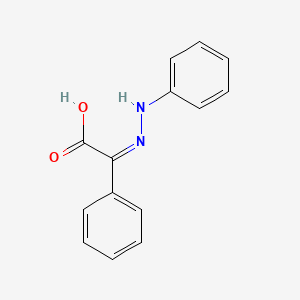
![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)
